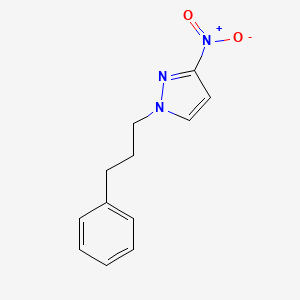![molecular formula C11H13F3N2 B6361783 1-[(2,4,5-Trifluorophenyl)methyl]piperazine CAS No. 1240565-28-9](/img/structure/B6361783.png)
1-[(2,4,5-Trifluorophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4,5-Trifluorophenyl)methyl]piperazine, or TFMPP, is an organic compound belonging to the class of piperazines. It is an aromatic heterocyclic compound, composed of a six-membered ring containing two nitrogen atoms and a methyl-substituted phenyl group. TFMPP is a white, crystalline solid with a melting point of 97–98 °C. It is soluble in water, alcohol, and benzene, and is slightly soluble in ether.
Aplicaciones Científicas De Investigación
TFMPP has been used for numerous scientific research applications. It has been used as a substrate for monoamine oxidase and as a ligand for opioid receptors. It has also been used to study the effects of serotonin receptor agonists and antagonists, and as a tool to investigate the mechanism of action of various drugs.
Mecanismo De Acción
TFMPP is an agonist of the serotonin 5-HT1A receptor and an antagonist of the 5-HT2A receptor. It is thought to act as a partial agonist at the 5-HT1A receptor, increasing serotonin levels in the brain and producing an anxiolytic effect. At the 5-HT2A receptor, it acts as an antagonist, blocking the receptor and preventing the activation of serotonin-mediated pathways.
Biochemical and Physiological Effects
TFMPP has been shown to produce a variety of biochemical and physiological effects in humans. It has been found to increase serotonin levels in the brain, resulting in anxiolytic, antidepressant, and anti-addictive effects. It has also been found to reduce impulsivity and improve cognitive function. In addition, it has been found to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TFMPP in laboratory experiments has several advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. The main limitation of using TFMPP in laboratory experiments is that its effects are not always consistent, as it is a partial agonist and antagonist of serotonin receptors.
Direcciones Futuras
Future research on TFMPP could focus on its effects on other serotonin receptors, as well as its potential therapeutic uses. Research could also focus on its potential use as an anxiolytic drug or as an adjunct to antidepressant therapy. Additionally, research could be conducted to further elucidate its mechanism of action and to investigate its effects on other neurotransmitters and hormones. Finally, further research could be conducted to investigate the potential side effects of TFMPP, as well as its potential for abuse and addiction.
Métodos De Síntesis
TFMPP can be synthesized by the reaction of 2,4,5-trifluorobenzaldehyde with piperazine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent, such as ethanol or water, and the product is isolated by extraction.
Propiedades
IUPAC Name |
1-[(2,4,5-trifluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-9-6-11(14)10(13)5-8(9)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKJJROQOEMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4,5-Trifluorophenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B6361703.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)
![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)
![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)


![3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361765.png)
![1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361766.png)

![3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361782.png)
![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)